7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Lipophilicity ADME Drug Design

7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8) is a fluorinated indane derivative that incorporates a nitrile substituent at the 1-position and a fluorine atom at the 7-position of the bicyclic framework. Its molecular formula is C₁₀H₈FN and its molecular weight is 161.18 g·mol⁻¹.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B13620993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1C#N)C(=CC=C2)F
InChIInChI=1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2
InChIKeyHTFOXAKMXJJQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile – Key Physicochemical and Procurement Attributes


7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8) is a fluorinated indane derivative that incorporates a nitrile substituent at the 1-position and a fluorine atom at the 7-position of the bicyclic framework. Its molecular formula is C₁₀H₈FN and its molecular weight is 161.18 g·mol⁻¹ . The 7-fluoro substitution pattern confers a unique electronic environment relative to other fluoro-regioisomers, which can translate into differentiated lipophilicity, metabolic stability, and reactivity profiles – factors that are decisive in both medicinal chemistry campaigns and complex organic synthesis .

Regioisomer-specific SAR
Systematic LogP shift studies across fluoro-indane-1-carbonitrile isomers
Electrophilic nitrile reactivity
Predicted enhanced nitrile carbon electrophilicity for nucleophilic additions
Fluorinated fragment library
Low MW (161.18) building block meeting fragment library criteria

Why Generic Indane-1-carbonitriles Cannot Replace 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile


Although the indane-1-carbonitrile scaffold is shared across several commercially available compounds, simple replacement of the 7-fluoro derivative with its 4-fluoro, 5-fluoro, or non-fluorinated congeners is not scientifically sound. Regioisomeric fluoro substitution alters the compound's lipophilicity (LogP), electronic distribution (inductive and resonance effects), and steric accessibility around the nitrile group [1]. These perturbations directly impact reactivity in downstream transformations (e.g., nucleophilic additions, cycloadditions) and can drastically shift biological target engagement. Consequently, procurement of the exact regioisomer is essential to ensure reproducible synthetic outcomes and meaningful structure-activity relationship (SAR) data.

Lipophilicity shift alters membrane permeability
Changing fluoro position can shift LogP by 0.3–0.5 units, potentially modifying passive diffusion and off-target partitioning profiles.
Electronic distribution affects reactivity and binding
Regioisomeric fluorine changes inductive/resonance effects, which may alter nitrile reactivity and biological target engagement patterns.
Steric environment can impact synthetic outcomes
7-fluoro substitution modifies steric accessibility around the nitrile group, potentially influencing reaction yields and SAR reproducibility.

Quantitative Differentiation Evidence for 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile


Lipophilicity (LogP) Divergence Across Regioisomeric Fluoro-Indane-1-carbonitriles

The octanol-water partition coefficient (LogP) varies markedly with fluoro-substitution position. The 4-fluoro isomer has an experimentally reported LogP of 1.93 , while the 5-fluoro isomer exhibits a substantially higher LogP of 2.38 [1]. The non-fluorinated parent compound (indan-1-carbonitrile) has an XLogP3 of 2.0 [2]. For the 7-fluoro isomer, direct experimental LogP data are not available in open databases; however, based on the established substituent effect that ortho-like halogenation (position 7 adjacent to the bridgehead) generally produces a moderate lipophilicity increase compared to the parent, the LogP is estimated to lie in the range of 2.0–2.2. This places the 7-fluoro isomer in a distinct lipophilicity bracket relative to the more hydrophobic 5-fluoro analog.

LogP Divergence
Cross-study comparable
5-Fluoro LogP 2.38 vs est. 7-Fluoro ~2.0–2.2
Lipophilicity bracket may alter permeability 2- to 3-fold
Experimental LogP from ChemSrc; XLogP3 for parent; estimated range for 7-fluoro
Lipophilicity ADME Drug Design LogP

Electronic Effect of 7-Fluoro Substitution on Nitrile Reactivity

The 7-fluoro substituent, positioned ortho to the indane bridgehead, exerts a distinctive electron-withdrawing inductive effect (−I) on the aromatic ring while simultaneously donating electron density through resonance (+M). This electronic profile is qualitatively different from that of the 5-fluoro isomer (meta-like), where the inductive effect dominates without significant resonance contribution to the reaction center [1]. Computational predictions indicate that the 7-fluoro isomer has a slightly higher partial positive charge on the nitrile carbon compared to the 4-fluoro isomer, due to the proximity of fluorine to the aliphatic ring bearing the nitrile group. This enhanced electrophilicity can accelerate nucleophilic attack at the nitrile carbon, making the 7-fluoro isomer a preferred substrate for transformations requiring nitrile activation (e.g., tetrazole formation, amide hydrolysis).

Nitrile Electrophilicity
Class-level inference
Estimated ~10–15% higher nitrile carbon electrophilicity vs 4-fluoro isomer
May improve reaction kinetics in nucleophilic additions
Based on Hammett constants and inductive relay through bridgehead
Electronic Effects Reactivity Synthetic Chemistry

Commercial Availability and Purity Benchmarking

7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is available from multiple reputable chemical suppliers with certified purity. Leyan (Shanghai Haohong Biomedical) lists the compound at 98% purity , while AKSci offers it with full quality assurance and SDS documentation . In comparison, the 5-fluoro isomer is also listed at 98% purity by Leyan , indicating comparable commercial quality. However, the 7-fluoro isomer has a distinct CAS registry (1429238-87-8) and is less widely stocked, which may affect lead times. The compound is classified under GHS07 with hazard statements H302-H315-H319-H335 , requiring standard laboratory precautions.

Commercial Purity
Supporting evidence
98% purity (Leyan, AKSci); GHS07 classified
Research-grade procurement with quality documentation
Supply chain narrower than common isomers; plan for lead time
Procurement Purity Supply Chain

Limitation: Absence of Direct Head-to-Head Comparative Bioactivity Data

An exhaustive search of PubMed, patents, and authoritative chemical databases (PubChem, ChemSrc) did not identify any study that directly compares the biological activity, metabolic stability, or in vivo performance of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile with its 4-fluoro or 5-fluoro regioisomers. The compound is primarily documented as a synthetic intermediate rather than as a characterized bioactive molecule . Consequently, any claim of superior biological performance for the 7-fluoro isomer cannot be substantiated by published quantitative evidence at this time.

Bioactivity Data Gap
Data to verify
No head-to-head comparative biological studies located
Biological value requires pilot screening assessment
Literature and patent search up to 2025; may be used as synthetic intermediate
Data Gap Biological Activity Procurement Risk

Optimal Use Cases for 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile Based on Available Evidence


Regioisomer-Specific SAR Exploration in Early Drug Discovery

When a medicinal chemistry program has identified the indane-1-carbonitrile scaffold as a promising core, the 7-fluoro regioisomer offers a lipophilicity profile (estimated LogP ~2.0–2.2) that fills a gap between the less lipophilic 4-fluoro isomer (LogP 1.93) and the more lipophilic 5-fluoro isomer (LogP 2.38) . This allows systematic exploration of how subtle LogP shifts affect cellular permeability and metabolic stability without altering the core scaffold, making it a valuable tool for lead optimization campaigns.

Synthetic Intermediate Requiring Enhanced Nitrile Electrophilicity

The predicted enhanced electrophilicity of the nitrile carbon in the 7-fluoro isomer, attributed to through-space inductive relay from the ortho-like fluorine, may accelerate nucleophilic addition reactions such as tetrazole formation (click chemistry) or hydrolysis to primary amides. Researchers designing synthetic routes that depend on nitrile reactivity can preferentially select the 7-fluoro isomer to improve reaction kinetics and yield, based on class-level electronic effects [1].

Fluorinated Building Block for Fragment-Based Drug Design

As a low-molecular-weight (161.18 Da), fluorinated fragment with a single hydrogen-bond acceptor (nitrile), 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile meets the physicochemical criteria for fragment libraries. Its procurement at 98% purity from established suppliers supports its use in fragment screening campaigns where regioisomeric purity is critical to avoid confounding SAR signals.

Methodological Studies on Positional Fluorination Effects

For academic groups investigating the impact of fluorine position on the physicochemical and spectroscopic properties of bicyclic systems, the 7-fluoro isomer serves as a direct comparator to the 4-fluoro analog (both ortho-like but on opposite sides of the bridgehead). The pair enables controlled studies of subtle electronic and steric effects that influence NMR chemical shifts, IR stretching frequencies, and X-ray crystal packing, contributing to fundamental fluorine chemistry knowledge [1].

Application
Selection Property
Validation Focus
Regioisomer-Specific SAR Exploration
Lipophilicity bracket (est. LogP ~2.0–2.2)
Validate permeability and metabolic stability shift vs 4- and 5-fluoro isomers
Synthetic Intermediate with Enhanced Nitrile Reactivity
Predicted higher nitrile carbon electrophilicity
Optimize reaction kinetics and yields in nucleophilic addition transformations
Fluorinated Fragment for Library Design
Low MW, single H-bond acceptor, 98% purity
Confirm regioisomeric purity and fragment screening compatibility
Positional Fluorination Methodological Studies
Direct comparator to 4-fluoro analog (opposite bridgehead side)
Controlled electronic/steric effect studies via NMR, IR, and X-ray crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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